molecular formula C17H16N4O B141983 3-Ethenyl Nevirapine CAS No. 284686-22-2

3-Ethenyl Nevirapine

Cat. No. B141983
M. Wt: 292.33 g/mol
InChI Key: CVHKSYCZFRKORT-UHFFFAOYSA-N
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Description

3-Ethenyl Nevirapine is a derivative of Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Nevirapine itself is a dipyridodiazepinone and acts as a potent and selective noncompetitive inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. The derivatives of Nevirapine, such as 3-Ethenyl Nevirapine, have been synthesized to enhance the spectrum of chemotherapeutic properties for the effective treatment of AIDS and related opportunistic infections .

Synthesis Analysis

The synthesis of Nevirapine derivatives, including 3-Ethenyl Nevirapine, involves creating analogs that retain the inhibitory potency against the HIV-1 reverse transcriptase enzyme. For instance, the synthesis of dipyrido[2,3-b:3',2'-f]azepines as analogs of Nevirapine has been described, and these compounds exhibit potency equivalent to Nevirapine in inhibiting both wild-type and some mutant reverse transcriptase enzymes . The specific synthesis process for 3-Ethenyl Nevirapine is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of Nevirapine derivatives is designed to mimic the action of Nevirapine while potentially offering a broader spectrum of activity or improved pharmacokinetic properties. The structure-activity relationship is critical in ensuring that the derivatives are potent inhibitors of the HIV-1 reverse transcriptase enzyme. The molecular structure of 3-Ethenyl Nevirapine is not explicitly described in the provided papers, but it is implied that the modifications are intended to enhance therapeutic efficacy .

Chemical Reactions Analysis

Nevirapine and its derivatives, including 3-Ethenyl Nevirapine, interact with the reverse transcriptase enzyme of HIV-1, leading to the inhibition of viral replication. The derivatives may also exhibit additional chemical reactions, such as the inhibition of Mycobacterium tuberculosis, as seen with the nevirapine derivative bearing an isoniazid moiety . The specific chemical reactions involving 3-Ethenyl Nevirapine are not detailed in the provided papers.

Physical and Chemical Properties Analysis

Nevirapine is characterized by its hydrophobic nature and has more than one crystalline form, which can affect its behavior during production and in vivo performance. It has been found to be highly stable and not susceptible to degradation under light exposure. Nevirapine is compatible with various excipients, indicating its suitability for formulation in oral dosage forms. It has low solubility, with an acidic medium being the most appropriate for assessing drug release from dosage forms. The intrinsic dissolution rate testing indicates that dissolution is a critical factor for the bioavailability of Nevirapine . While these properties pertain to Nevirapine, the physical and chemical properties of 3-Ethenyl Nevirapine specifically are not described in the provided papers.

Safety And Hazards

Nevirapine can cause serious, life-threatening side effects. These include liver problems and severe skin rash and allergic reactions . Liver problems and skin rash and allergic reactions can happen at any time during treatment with nevirapine, but your risk is higher during the first 18 weeks of treatment .

Future Directions

Despite limited randomized controlled trials (RCTs) data available for particular comparisons, Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Nevirapine is also used to prevent mother-to-child transmission (perinatal transmission) of HIV .

properties

IUPAC Name

2-cyclopropyl-6-ethenyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-3-11-9-19-16-14(10(11)2)20-17(22)13-5-4-8-18-15(13)21(16)12-6-7-12/h3-5,8-9,12H,1,6-7H2,2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKSYCZFRKORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1C=C)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445178
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl Nevirapine

CAS RN

284686-22-2
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Cyclopropyl-3-ethenyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenyl Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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